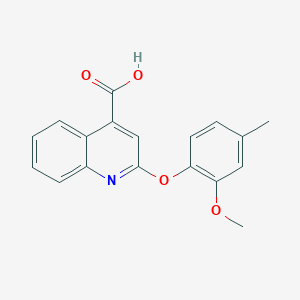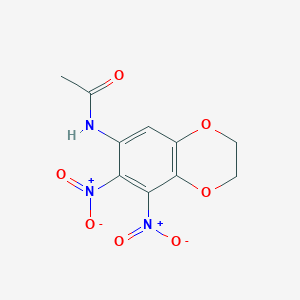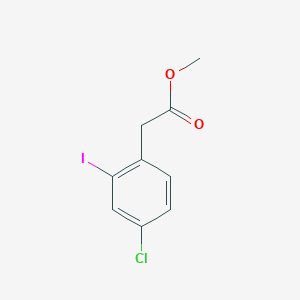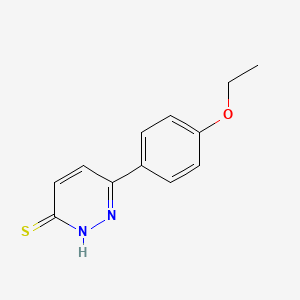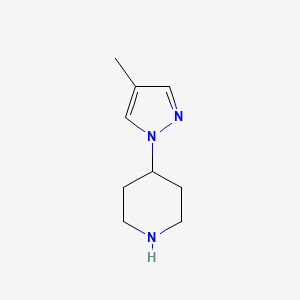
4-(4-methyl-1H-pyrazol-1-yl)piperidine
Overview
Description
“4-(4-methyl-1H-pyrazol-1-yl)piperidine” is a chemical compound with the CAS Number: 1211520-55-6 . It has a molecular weight of 165.24 . The IUPAC name for this compound is 4-(4-methyl-1H-pyrazol-1-yl)piperidine .
Molecular Structure Analysis
The InChI code for “4-(4-methyl-1H-pyrazol-1-yl)piperidine” is 1S/C9H15N3/c1-8-6-11-12(7-8)9-2-4-10-5-3-9/h6-7,9-10H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(4-methyl-1H-pyrazol-1-yl)piperidine” is a powder at room temperature .Scientific Research Applications
Cancer Treatment Applications
Aurora kinase inhibitors, including compounds structurally related to 4-(4-methyl-1H-pyrazol-1-yl)piperidine, have been explored for their potential in treating cancer. These inhibitors target Aurora A kinase, a key enzyme involved in cell division, and their effectiveness suggests potential applications in developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Crizotinib
The compound has been noted as a key intermediate in the synthesis of Crizotinib, an effective treatment for non-small cell lung cancer. Research demonstrates a robust synthesis method that has been scaled up successfully, indicating the compound's critical role in pharmaceutical manufacturing processes (Steven J. Fussell et al., 2012).
Molecular Structure and Interactions
Studies on related compounds have explored molecular interactions with receptors, such as the CB1 cannabinoid receptor. These investigations provide insights into the compound's potential utility in designing receptor antagonists or agonists, with applications in treating various diseases (J. Shim et al., 2002).
Anticholinesterase Agents
Research into pyrazoline derivatives has shown potential applications as new anticholinesterase agents. These findings suggest the relevance of structurally similar compounds in treating neurodegenerative disorders by inhibiting enzymes that break down neurotransmitters (M. Altıntop, 2020).
Antibacterial and Antimalarial Activities
Novel combinatorial libraries of fused pyran derivatives, synthesized from compounds related to 4-(4-methyl-1H-pyrazol-1-yl)piperidine, have been screened for antibacterial, antituberculosis, and antimalarial activities. These studies highlight the potential of these compounds in developing new treatments for infectious diseases (Piyush N. Kalaria et al., 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-6-11-12(7-8)9-2-4-10-5-3-9/h6-7,9-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWCQXFDUAVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1H-pyrazol-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



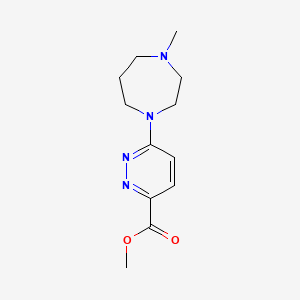
![ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B1421962.png)
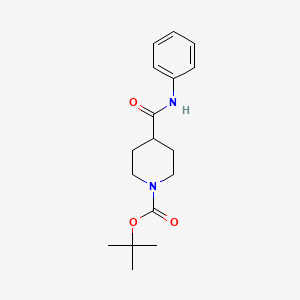
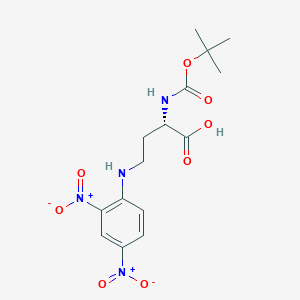
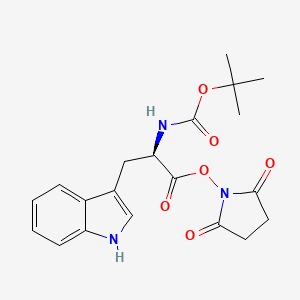

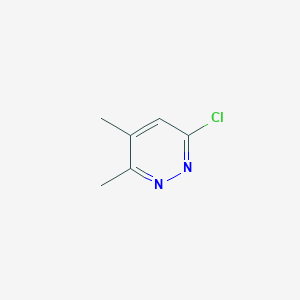
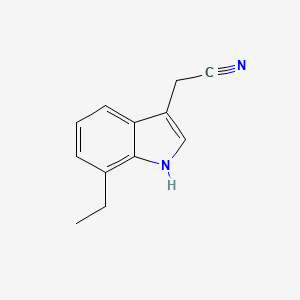

![2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1421974.png)
